molecular formula C40H84NO3P B14634552 Tetrakis(decyl)phosphanium nitrate CAS No. 56814-89-2

Tetrakis(decyl)phosphanium nitrate

Cat. No.: B14634552
CAS No.: 56814-89-2
M. Wt: 658.1 g/mol
InChI Key: WLCGWPKBVRMCMZ-UHFFFAOYSA-N
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Description

Tetrakis(decyl)phosphanium nitrate is a quaternary phosphonium salt with the chemical formula [P(C10H21)4]NO3. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound, featuring a central phosphorus atom bonded to four decyl groups, imparts distinct chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(decyl)phosphanium nitrate typically involves the reaction of decyl halides with a phosphorus trihalide, followed by the introduction of a nitrate ion. One common method is the reaction of decyl chloride with phosphorus trichloride in the presence of a base, such as triethylamine, to form tetrakis(decyl)phosphonium chloride. This intermediate is then treated with silver nitrate to exchange the chloride ion for a nitrate ion, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(decyl)phosphanium nitrate undergoes various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The nitrate ion can be substituted with other anions, such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Silver salts (e.g., silver nitrate) are often employed to facilitate anion exchange reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Tetrakis(decyl)phosphine.

    Substitution: Various tetrakis(decyl)phosphanium salts with different anions.

Scientific Research Applications

Tetrakis(decyl)phosphanium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial properties and as a delivery agent for nucleic acids.

    Medicine: Explored for its role in drug delivery systems and as a component in formulations for targeted therapy.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of tetrakis(decyl)phosphanium nitrate involves its ability to interact with various molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating catalytic processes. In biological systems, the lipophilic decyl groups enable the compound to penetrate cell membranes, making it an effective delivery agent for therapeutic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(butyl)phosphanium nitrate
  • Tetrakis(hexyl)phosphanium nitrate
  • Tetrakis(octyl)phosphanium nitrate

Comparison

Tetrakis(decyl)phosphanium nitrate is unique due to its longer alkyl chains compared to similar compounds. This structural difference imparts greater lipophilicity and enhances its ability to interact with hydrophobic environments, making it particularly useful in applications requiring membrane penetration or solubilization of hydrophobic molecules.

Properties

CAS No.

56814-89-2

Molecular Formula

C40H84NO3P

Molecular Weight

658.1 g/mol

IUPAC Name

tetrakis-decylphosphanium;nitrate

InChI

InChI=1S/C40H84P.NO3/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-40H2,1-4H3;/q+1;-1

InChI Key

WLCGWPKBVRMCMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[N+](=O)([O-])[O-]

Origin of Product

United States

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